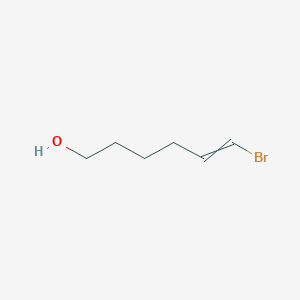
6-Bromohex-5-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohex-5-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromohex-5-en-1-ol can be synthesized through several methods. One common method involves the reaction of 6-bromo-1-hexene with a base such as potassium acetate in the presence of a catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an acetonitrile solvent, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form hex-5-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 6-Bromohex-5-enal or 6-Bromohex-5-enoic acid.
Reduction: Hex-5-en-1-ol.
Substitution: Various substituted hex-5-en-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromohex-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 6-Bromohex-5-en-1-ol involves its reactivity due to the presence of both a bromine atom and a primary alcohol group. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various products with different biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the alcohol group.
5-Hexen-1-ol: Similar structure but lacks the bromine atom.
6-Bromohexane: Saturated analog without the double bond.
Uniqueness
6-Bromohex-5-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a hexene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
Número CAS |
919800-95-6 |
|---|---|
Fórmula molecular |
C6H11BrO |
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
6-bromohex-5-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2 |
Clave InChI |
YDQBEBCKWXMPEH-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)
![16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid](/img/structure/B12618701.png)
![ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B12618704.png)
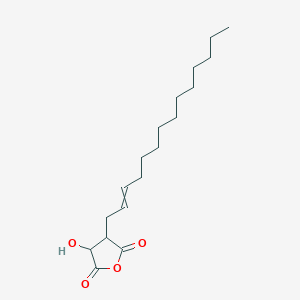

![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

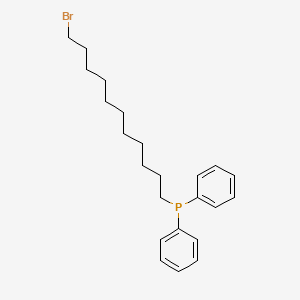
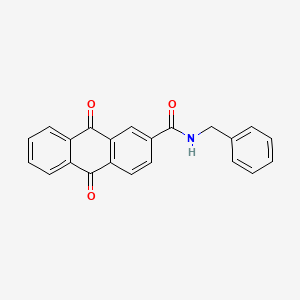
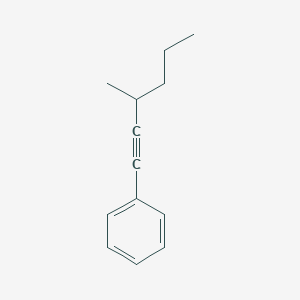
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
